N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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Overview
Description
N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide typically involves multiple steps, including the formation of the tricyclic core and the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure.
Introduction of Functional Groups: The amino, carbonyl, and methoxy groups are introduced through various organic reactions, such as nucleophilic substitution and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[421
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new materials.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include targeting specific biological pathways or receptors.
Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity and triggering downstream effects.
Enzyme Inhibition: It could inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Signal Modulation: The compound may modulate signaling pathways, influencing cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide include other tricyclic compounds with functional groups such as:
This compound: This compound shares a similar core structure but may have different functional groups.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Another complex organic molecule with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-30-15-6-7-17(19(11-15)31-2)26-22(27)12-4-3-5-14(8-12)25-23(28)20-13-9-16-18(10-13)32-24(29)21(16)20/h3-8,11,13,16,18,20-21H,9-10H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
RSKYRWYPOSHAMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)OC |
Origin of Product |
United States |
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